1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 3-chlorophenyl group at position 1 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole is further functionalized with a 2-(4-methoxyphenyl)ethyl moiety (Fig. 1). Notably, this compound is listed as discontinued in commercial screening libraries, possibly due to synthetic challenges or suboptimal pharmacological profiles .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-18-8-5-14(6-9-18)7-10-19-23-21(24-28-19)15-11-20(26)25(13-15)17-4-2-3-16(22)12-17/h2-6,8-9,12,15H,7,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBOVBSSWKXJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NO2)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Substitution Reactions:
Cyclization: The final step involves cyclization to form the pyrrolidinone ring, often under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chlorophenyl and methoxyphenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole ring into the structure enhances the compound's ability to inhibit cancer cell proliferation. For instance, compounds similar to 1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one have shown promising results against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and HCT-116 (colon cancer) with IC50 values indicating potent antiproliferative effects .
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| A549 | 4.5 | High |
| HeLa | 0.19 | Very High |
| HCT-116 | 1.54 | High |
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant activities. Structurally related compounds have demonstrated effectiveness in various seizure models, suggesting that modifications in the oxadiazole and pyrrolidinone structures can lead to enhanced anticonvulsant effects . For example, certain analogs have shown median effective doses (ED50) significantly lower than those of traditional anticonvulsants, indicating potential for development as new therapeutic agents for epilepsy.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Research indicates that similar oxadiazole derivatives can act as selective COX-II inhibitors, which are beneficial in treating inflammatory conditions without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) . This selectivity enhances their therapeutic profile for chronic inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Study on Anticancer Activity : A study involving the evaluation of various oxadiazole derivatives demonstrated that modifications in the substituents significantly affected their cytotoxicity against different cancer cell lines. The study concluded that the presence of electron-withdrawing groups like chlorine enhances activity .
- Anticonvulsant Screening : In a series of experiments using animal models, compounds structurally related to this compound exhibited significant protection against seizures induced by pentylenetetrazol and maximal electroshock tests .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. These could include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Pyrrolidin-2-one Derivatives with Oxadiazole Substituents
- L703-0205 and L703-0374 (): These analogs replace the 4-methoxyphenethyl group with 4-methylphenyl or 3-methylphenyl on the oxadiazole. Both retain the 3-chlorophenyl-pyrrolidinone core but exhibit identical molecular weights (464.95 g/mol).
- 1a/1b ():
These enantiomeric compounds feature a pyridyl-oxadiazole and phenethyl-pyrrolidin-3-ol instead of the target’s methoxyphenethyl group. The pyridyl moiety introduces basicity, which may influence solubility and target engagement .
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Pharmacological Activity
- Halogenated Aromatic Groups :
The 3-chlorophenyl group is shared with BRL15572 (), a serotonin receptor ligand. Chlorine’s electron-withdrawing effects may enhance binding to aromatic residues in receptors . In contrast, 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one () adds a fluorine atom, which increases electronegativity and may improve metabolic stability . - Oxadiazole Modifications: Replacement of the methoxyphenethyl group with cyclopropyl () or pyridyl () alters electronic and steric properties.
Key Research Findings
- Synthetic Accessibility : The target compound’s discontinuation () contrasts with analogs like L703-0205, which are actively stocked, suggesting synthetic hurdles in introducing the methoxyphenethyl group .
- Noncovalent Interactions: Computational studies () predict that the methoxyphenethyl group participates in van der Waals interactions, while the oxadiazole engages in hydrogen bonding, critical for target affinity .
Biological Activity
1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. The compound incorporates a pyrrolidine moiety and a 1,2,4-oxadiazole ring, both of which are known for their pharmacological significance. This article reviews the biological activities associated with this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.86 g/mol. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 0.011 μM to 92.4 μM against a panel of cancer cell lines including human colon adenocarcinoma (HT-29) and breast cancer (MAXF 401) .
Table 1: Cytotoxic Activity of Related Oxadiazole Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HT-29 | 0.011 |
| Compound B | MAXF 401 | 0.092 |
| Compound C | HeLa | 0.025 |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of cyclooxygenases (COX). Compounds with similar structural motifs have been shown to selectively inhibit COX-II with IC50 values as low as 0.011 μM . Such inhibition is crucial in the management of inflammation-related diseases.
Antimicrobial Activity
In vitro tests indicate that related pyrrolidine derivatives possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported between 0.0039 to 0.025 mg/mL . This suggests that our compound may also exhibit significant antimicrobial activity.
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound D | S. aureus | 0.0039 |
| Compound E | E. coli | 0.025 |
Mechanistic Insights
The biological activities of oxadiazole derivatives are often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. For example, oxadiazoles have demonstrated inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2), which is implicated in cancer progression .
Case Studies
A significant case study involved the synthesis and evaluation of a series of oxadiazole derivatives where one derivative exhibited remarkable selectivity towards COX-II over COX-I, demonstrating reduced ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This finding underscores the potential therapeutic advantages of targeting specific pathways with our compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
